
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are known for their diverse biological activities and functional properties. This compound features a pyrrolidin-2-one core with a benzylthio and ethylphenyl substitution, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines such as benzylamines. This process includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another approach involves the cascade reactions of N-substituted piperidines, which include the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Analyse Des Réactions Chimiques
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific biological context and the presence of other functional groups in the molecule.
Comparaison Avec Des Composés Similaires
1-(3-(Benzylthio)-2-ethylphenyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine core but with different substituents, leading to varied biological activities.
Pyrrolidine-2,5-diones: These derivatives have an additional carbonyl group, which can significantly alter their reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H21NOS |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-(3-benzylsulfanyl-2-ethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H21NOS/c1-2-16-17(20-13-7-12-19(20)21)10-6-11-18(16)22-14-15-8-4-3-5-9-15/h3-6,8-11H,2,7,12-14H2,1H3 |
Clé InChI |
QRMSQIUMTKHYKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


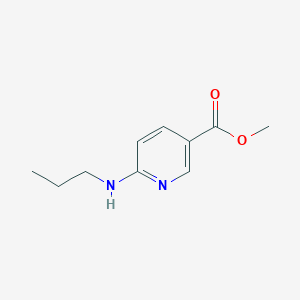


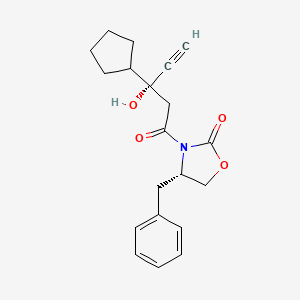
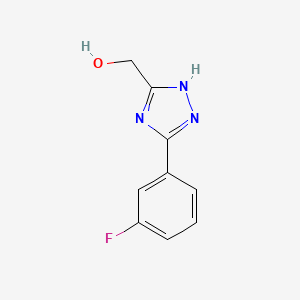
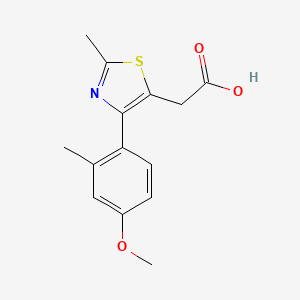
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)

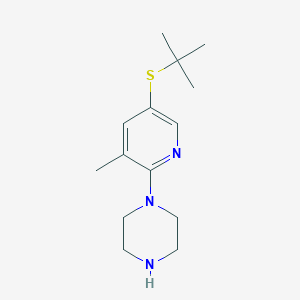


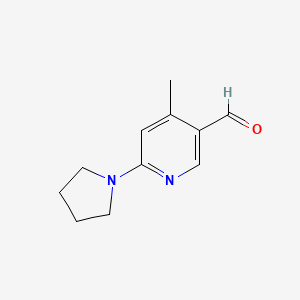
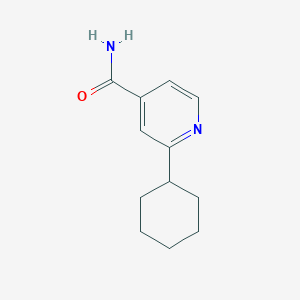
![Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B11791787.png)
